molecular formula C6H14ClNO2 B2754610 {[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride CAS No. 2055848-87-6

{[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride

Cat. No.: B2754610
CAS No.: 2055848-87-6
M. Wt: 167.63
InChI Key: MUZNZRLDNIWRKI-RGMNGODLSA-N
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Description

{[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride is a chemical compound that features a dioxane ring substituted with a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride typically involves the reaction of 1,4-dioxane with methylamine under controlled conditions. The process may include the use of catalysts and specific reaction temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

{[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The methylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxane derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific biological pathways, offering new possibilities for therapeutic interventions.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes, including the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of {[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxane: A structurally similar compound that lacks the methylamine group.

    Methylamine: A simple amine that can be used as a building block for more complex compounds.

    N-Methylmorpholine: Another compound with a similar amine functionality but different ring structure.

Uniqueness

The uniqueness of {[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride lies in its combination of a dioxane ring with a methylamine group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable tool for various applications in research and industry.

Properties

IUPAC Name

1-[(2S)-1,4-dioxan-2-yl]-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-7-4-6-5-8-2-3-9-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZNZRLDNIWRKI-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1COCCO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@H]1COCCO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Benzyl (1,4-dioxan-2-ylmethyl)methylcarbamate (Enantiomer A, 2.9 g, 10.9 mmol) was dissolved in 50 mL dry ethanol. 10% (w/w) palladium on carbon (0.29 g) and 1.0 mL 10N HCl were added. The flask was sealed and flushed with hydrogen. Stirred solution under a hydrogen balloon. After 12 hours, the solution was filtered through celite and concentrated in vacuo to afford the title compound. 1H NMR (600 MHz, D6-DMSO) 8.64 (s, 2H); 3.82-3.75 (m, 2H); 3.69 (d, 1H); 3.64 (d, 1H); 3.59 (m, 1H); 3.44 (m, 1H); 3.22 (t, 1H); 2.94-2.84 (m, 2H); 2.51 (s, 3H).
Name
Benzyl (1,4-dioxan-2-ylmethyl)methylcarbamate
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0.29 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of tosylate 22B-2 (7.76 kg), methylamine in ethanol (62 L of a 33 wt % solution) and ethanol (62 L) was heated to an internal temperature of 65° C. for 20 h. The resulting solution was then concentrated via atmospheric distillation to a volume of ˜15 L. This solution was held at 50° C. while NaOEt (9.2 L of a 21 wt % solution in ethanol; 1.05 equiv) was added, along with MTBE (47 L) each in two alternating portions. The slurry was then cooled to room temperature and filtered to remove sodium tosylate. The solids were washed with MTBE (15.5 L). The combined filtrates were solvent switched to isopropanol via atmospheric distillation. The final volume was ˜30 L. Conc. HCl (2.1 L of S.G. 1.18, 1.05 equiv) was added whilst keeping the temperature <60° C. Isopropanol (116 L) was added, and the batch was concentrated via atmospheric distillation to a total volume of ˜30 L. This mixture was held at 50° C. until a slurry formed, then cooled to room temperature overnight. The solids were filtered, washed with 1:1 heptane:isopropanol (15 L) and dried to give 22B-3 as a white solid. 1H NMR (400 MHz, MeOD): δ 3.90 (m, 2H), 3.77 (m, 3H), 3.62 (tr d, J=12 Hz, J=2.5 Hz, 1H), 3.36 (m, 1H), 3.06 (m, 2H), 2.73 (s, 3H)
Quantity
7.76 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
62 L
Type
reactant
Reaction Step One
Name
Quantity
2.1 L
Type
reactant
Reaction Step Two
Quantity
116 L
Type
reactant
Reaction Step Three

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